Cas no 407581-83-3 (1,4-Dichloro 6-carboxytetramethylrhodamine)

1,4-ジクロロ-6-カルボキシテトラメチルローダミンは、高感度蛍光色素の一種であり、特に細胞イメージングや分子標識に優れた特性を示します。その特徴として、高い光安定性と優れた蛍光量子収率を有し、長波長領域(~560 nm励起、~590 nm発光)で強い蛍光を発します。カルボキシル基を有するため、アミノ基を持つ分子との共有結合が可能で、抗体やオリゴヌクレオチドなどの生体分子との標識に適しています。さらに、1,4位の塩素原子が反応性を向上させ、他のローダミン誘導体と比べて高い反応選択性を提供します。これらの特性から、蛍光プローブやバイオセンサー開発における重要な試薬として利用されています。

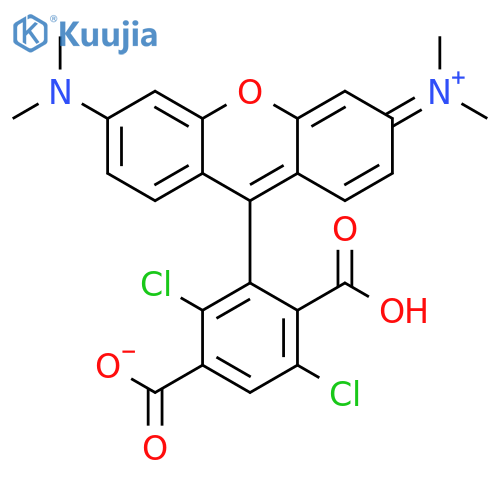

407581-83-3 structure

商品名:1,4-Dichloro 6-carboxytetramethylrhodamine

CAS番号:407581-83-3

MF:C25H20Cl2N2O5

メガワット:499.342704772949

MDL:MFCD28962716

CID:2188928

1,4-Dichloro 6-carboxytetramethylrhodamine 化学的及び物理的性質

名前と識別子

-

- 1,4-Dichloro 6-carboxytetramethylrhodamine

-

- MDL: MFCD28962716

- ほほえんだ: CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=C(C(C(O)=O)=CC(Cl)=C4C([O-])=O)Cl)=C2C=C1)C

1,4-Dichloro 6-carboxytetramethylrhodamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB461182-250mg |

1,4-Dichloro-6-carboxytetramethylrhodamine; . |

407581-83-3 | 250mg |

€1001.70 | 2025-02-20 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54324-1mg |

1,4-Dichloro 6-carboxytetramethylrhodamine |

407581-83-3 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849909-1g |

1,4dichloro6-Carboxytetramethylrhodamine |

407581-83-3 | >97% | 1g |

¥2,800.00 | 2022-09-29 | |

| A2B Chem LLC | AF84326-100mg |

1,4-Dichloro-6-carboxytetramethylrhodamine |

407581-83-3 | 95% | 100mg |

$259.00 | 2023-12-30 | |

| abcr | AB461182-100mg |

1,4-Dichloro-6-carboxytetramethylrhodamine; . |

407581-83-3 | 100mg |

€424.50 | 2024-08-03 | ||

| A2B Chem LLC | AF84326-250mg |

1,4-Dichloro-6-carboxytetramethylrhodamine |

407581-83-3 | 95% | 250mg |

$407.00 | 2023-12-30 | |

| 1PlusChem | 1P00CJHI-250mg |

1,4-dichloro 6-CarboxytetraMethylrhodaMine |

407581-83-3 | 95% | 250mg |

$474.00 | 2024-05-03 | |

| abcr | AB461182-250 mg |

1,4-Dichloro-6-carboxytetramethylrhodamine; . |

407581-83-3 | 250MG |

€659.10 | 2023-07-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54324-5mg |

1,4-Dichloro 6-carboxytetramethylrhodamine |

407581-83-3 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| 1PlusChem | 1P00CJHI-100mg |

1,4-dichloro 6-CarboxytetraMethylrhodaMine |

407581-83-3 | 95% | 100mg |

$295.00 | 2024-05-03 |

1,4-Dichloro 6-carboxytetramethylrhodamine 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

407581-83-3 (1,4-Dichloro 6-carboxytetramethylrhodamine) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:407581-83-3)1,4-Dichloro 6-carboxytetramethylrhodamine

清らかである:99%

はかる:1g

価格 ($):567.0